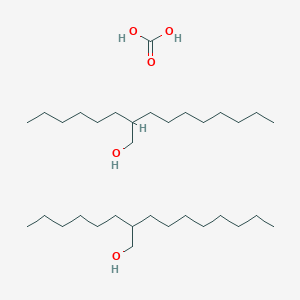
Carbonic acid;2-hexyldecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid;2-hexyldecan-1-ol, also known as 2-Hexyl-1-decanol, is a branched alcohol with the molecular formula C16H34O and a molecular weight of 242.44 g/mol . It is a long-chain monohydroxy alcohol and is one of the constituents of the essential oil extracted from the roots of Adiantum flabellulatum .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-1-decanol can be synthesized through various methods, including the Guerbet reaction, which involves the condensation of alcohols in the presence of a catalyst to form higher molecular weight alcohols . The reaction typically requires high temperatures and the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production of 2-Hexyl-1-decanol often involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources. This process is carried out under high pressure and temperature conditions using a metal catalyst such as nickel or palladium .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Hexyl decanoic acid.
Reduction: Hexadecane.
Substitution: Hexyl decanoate.
Scientific Research Applications
2-Hexyl-1-decanol has several scientific research applications, including:
Chemistry: Used as an organic solvent in the extraction of non-polar acidic drugs from human plasma.
Biology: Studied for its dielectric relaxation properties at low temperatures.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of lubricants and surfactants.
Mechanism of Action
The mechanism of action of 2-Hexyl-1-decanol involves its interaction with various molecular targets and pathways. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of drugs through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Octyl-1-dodecanol
- 2-Butyl-1-octanol
- 2-Ethyl-1-hexanol
- 2-Decyl-1-tetradecanol
Uniqueness
Compared to similar compounds, 2-Hexyl-1-decanol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its long-chain structure contributes to its effectiveness as a solvent and its ability to modify membrane properties .
Properties
CAS No. |
142782-19-2 |
|---|---|
Molecular Formula |
C33H70O5 |
Molecular Weight |
546.9 g/mol |
IUPAC Name |
carbonic acid;2-hexyldecan-1-ol |
InChI |
InChI=1S/2C16H34O.CH2O3/c2*1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2;2-1(3)4/h2*16-17H,3-15H2,1-2H3;(H2,2,3,4) |
InChI Key |
PHJCGFIBJLYMJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO.CCCCCCCCC(CCCCCC)CO.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















